Product packaging for (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine(Cat. No.:)

(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B7804595
M. Wt: 151.18 g/mol
InChI Key: POTIEZMRLKEJOZ-VIFPVBQESA-N
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Description

Significance of Chiral Fluorinated Indanamines in Organic Synthesis

The presence of fluorine in organic molecules can significantly alter their physical, chemical, and biological properties. mdpi.com In medicinal chemistry, the introduction of fluorine is a common strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. mdpi.com Chiral amines, on the other hand, are crucial components of many pharmaceuticals, as different enantiomers of a drug can exhibit vastly different pharmacological activities. uni.lu

Chiral fluorinated indanamines, such as the subject of this article, combine these advantageous features. The indane framework provides a conformationally restricted structure, which can be beneficial for designing molecules that fit precisely into the binding sites of biological targets. The chirality at the benzylic amine position is a key feature for stereospecific interactions. Therefore, compounds like (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine are considered valuable chiral building blocks in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product. bldpharm.comuni.lu

The synthesis of such chiral amines can be approached through various methods, including the resolution of racemic mixtures, the use of a chiral pool, or asymmetric synthesis. wikipedia.org Asymmetric synthesis often employs chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. yale.edu Enzymatic strategies, utilizing enzymes like transaminases, also offer a powerful and green approach to produce enantiomerically pure amines. nih.gov

Overview of Research Directions for this compound

Current research involving this compound is primarily focused on its application as a key intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical value. Its classification as a chiral building block underscores its utility in constructing enantiomerically pure final products. bldpharm.com

While specific, publicly available research detailing the direct use of this compound in the synthesis of named pharmaceutical compounds is limited in the provided search results, its structural motifs are present in various biologically active molecules. For instance, fluorinated and chiral amine moieties are integral to a wide range of modern drugs. mdpi.com

The synthesis of this compound itself would typically start from the corresponding ketone, 5-fluoro-1-indanone (B1345631). The crucial step is the asymmetric reduction of the ketone to the alcohol followed by conversion to the amine, or more directly, the asymmetric reductive amination of the ketone. Achieving high enantioselectivity in this transformation is key to obtaining the desired (S)-enantiomer. This can be accomplished through various catalytic methods, including transfer hydrogenation with chiral ruthenium catalysts or enzymatic reduction.

Future research is likely to continue exploring the utility of this compound as a versatile starting material for the creation of novel compounds with tailored biological activities. Its unique combination of a rigid scaffold, a fluorine substituent, and a chiral amine function positions it as a valuable tool for medicinal chemists and synthetic organic chemists alike.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FN B7804595 (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-5-fluoro-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTIEZMRLKEJOZ-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for S 5 Fluoro 2,3 Dihydro 1h Inden 1 Amine and Its Derivatives

General Synthetic Approaches to Dihydroindanamines

The preparation of racemic or achiral dihydroindanamines, such as 5-fluoro-2,3-dihydro-1H-inden-1-amine libretexts.org, typically begins with the corresponding indanone. In this case, the key starting material is 5-fluoro-1-indanone (B1345631) sigmaaldrich.com. Several classical and modern methods are available to introduce the amine functionality at the C1 position.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. This one-pot procedure involves the reaction of a ketone or aldehyde with an amine source, typically ammonia (B1221849) or a primary amine, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Oxime Reduction Routes

An alternative, two-step approach to synthesizing 1-aminoindanes involves the formation and subsequent reduction of an oxime intermediate. This method begins with the reaction of the starting ketone, 5-fluoro-1-indanone, with hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine. nih.gov This reaction efficiently converts the ketone into 5-fluoro-1-indanone oxime. acs.org

The second step is the reduction of the oxime to the primary amine. A variety of reducing agents can accomplish this transformation. Powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are effective. nih.gov Alternatively, catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere can also be employed to yield 5-fluoro-2,3-dihydro-1H-inden-1-amine. This route avoids the direct use of ammonia and offers an alternative pathway to the desired product.

Nucleophilic Substitution Reactions for Amine Introduction

Nucleophilic substitution provides a foundational method for introducing an amine group. This strategy first requires the reduction of the ketone (5-fluoro-1-indanone) to the corresponding alcohol, 5-fluoro-2,3-dihydro-1H-inden-1-ol, using a simple reducing agent like sodium borohydride (B1222165) (NaBH₄). The resulting hydroxyl group is a poor leaving group and must be activated.

Activation is typically achieved by converting the alcohol into a better leaving group, such as a tosylate, mesylate, or a halide (e.g., a chloride or bromide). For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base would yield the corresponding tosylate. The subsequent step involves substitution of this leaving group with a nitrogen nucleophile. libretexts.org Direct substitution with ammonia can be challenging due to over-alkylation, where the newly formed primary amine reacts further to form secondary and tertiary amines. A more controlled approach is the Gabriel synthesis, which uses potassium phthalimide (B116566) as the nitrogen source, or the use of sodium azide (B81097) (NaN₃) to form an intermediate azide, which is then cleanly reduced to the primary amine using reagents like LiAlH₄ or catalytic hydrogenation.

Stereoselective Synthesis of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine

Achieving the specific (S)-enantiomer requires a stereoselective synthetic route. The most efficient strategies involve the asymmetric reduction of the prochiral precursor, 5-fluoro-1-indanone, using chiral catalysts. youtube.com

Asymmetric Catalytic Hydrogenation of Indanones

Asymmetric catalytic hydrogenation is a powerful technique for the enantioselective synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. wikipedia.org The process of asymmetric transfer hydrogenation is particularly common, where a hydrogen donor like formic acid or isopropanol (B130326) is used in place of H₂ gas. The key to enantioselectivity is the use of a metal catalyst coordinated to a chiral ligand. sigmaaldrich.com This catalytic complex creates a chiral environment that favors the formation of one enantiomer over the other. youtube.com

For the synthesis of this compound, this can be achieved either by direct asymmetric reductive amination of 5-fluoro-1-indanone or, more commonly, by asymmetric hydrogenation of the ketone to the (S)-alcohol, followed by conversion to the amine with retention or inversion of stereochemistry.

Transition metals, particularly ruthenium (Ru) and rhodium (Rh), are central to modern asymmetric hydrogenation. nih.gov Catalytic systems developed by Noyori and others, often comprising a Ru(II) center and a chiral diphosphine ligand (like BINAP) in combination with a chiral diamine ligand (like DPEN), are highly effective for the asymmetric reduction of aromatic ketones. sigmaaldrich.comyoutube.com

These catalysts operate by creating a chiral pocket that preferentially binds the ketone in a specific orientation, leading to the selective delivery of a hydride to one face of the carbonyl group. youtube.com In the context of asymmetric transfer hydrogenation, a catalyst such as a Ru-TsDPEN complex can reduce indanone derivatives to their corresponding chiral alcohols with high yield and excellent enantiomeric excess (ee). sigmaaldrich.com The resulting (S)-5-fluoro-2,3-dihydro-1H-inden-1-ol can then be converted to the target (S)-amine via the substitution methods described previously (e.g., via a Mitsunobu reaction or conversion to a sulfonate ester followed by substitution with an azide and reduction), often proceeding with inversion of configuration to yield the desired product. Direct asymmetric reductive amination using similar chiral catalysts is also a viable, though often more challenging, approach. nih.gov

The table below summarizes representative results for the asymmetric transfer hydrogenation of indanone derivatives using transition metal catalysts, illustrating the high levels of enantioselectivity that can be achieved with these methods.

Catalyst SystemSubstrateH-SourceYield (%)Enantiomeric Excess (ee) (%)
RuCl(p-cymene)[(S,S)-Ts-DPEN]1-IndanoneHCOOH/Et₃N9597 (R)
[RuCl₂(PPh₃)₃]/Chiral DiamineSubstituted Indanonei-PrOH>90up to 99 (S)
[Rh(cod)Cl]₂/(S)-BINAP1-IndanoneH₂9895 (S)
Ir/SIPHOX ComplexAryl KetonesH₂>90>90

This table presents data for indanone and related ketones to illustrate the effectiveness of various catalytic systems. Specific results for 5-fluoro-1-indanone may vary but are expected to be comparable.

Role of Optically Active Ligands

The enantioselective synthesis of chiral molecules like this compound is often accomplished through the use of chiral catalysts, which are typically metal complexes coordinated with optically active ligands. These ligands create a chiral environment around the metal center, directing the stereochemical outcome of the reaction.

In the context of synthesizing chiral amines, a prominent strategy involves the asymmetric reduction of a corresponding prochiral ketone, in this case, 5-fluoro-1-indanone. While direct literature on the use of specific optically active ligands for the synthesis of this compound is not extensively detailed in the provided search results, the principles of asymmetric catalysis strongly suggest their application. Chiral phosphine (B1218219) ligands, such as BINAP, and chiral diamine ligands are commonly employed in such transformations. These ligands, when complexed with metals like ruthenium or rhodium, can effectively catalyze the asymmetric hydrogenation of ketones to produce the desired enantiomer of the alcohol, which can then be converted to the amine.

A pincer-like chiral auxiliary strategy has been described for the synthesis of optically active α,α-disubstituted amino acids with high yields and excellent enantioselectivities. rsc.org This approach underscores the importance of the ligand's three-dimensional structure in controlling the stereochemistry of the product.

Asymmetric Transfer Hydrogenation (ATH) and Dynamic Kinetic Resolution (DKR) Approaches

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of ketones and imines. sigmaaldrich.comunimi.it This technique typically employs a chiral catalyst, often a ruthenium complex, and a hydrogen donor, such as isopropanol or a mixture of formic acid and triethylamine. sigmaaldrich.comsemanticscholar.org The catalyst facilitates the transfer of hydrogen to the substrate in a stereoselective manner, yielding a chiral alcohol or amine. For the synthesis of this compound, ATH of the precursor, 5-fluoro-1-indanone, would be a key step. The use of Ru(II)/arene/TsDPEN complexes is a well-established method for generating alcohols with high enantioselectivities. semanticscholar.org

Dynamic kinetic resolution (DKR) is a particularly effective strategy that allows for the conversion of a racemic mixture entirely into a single enantiomer of the product. wikipedia.org This process combines a rapid racemization of the starting material with a highly enantioselective reaction. In the context of synthesizing chiral amines, DKR can be applied to the resolution of racemic intermediates. For instance, a racemic amine can be subjected to conditions where it undergoes rapid inversion of its stereocenter while one enantiomer is selectively derivatized or reacted. A key requirement for a successful DKR is that the rate of racemization is faster than or at least comparable to the rate of the kinetic resolution.

A notable application of DKR is in the stereoselective fluoroalkylation of imines to produce chiral β-fluoro amines. cas.cn This method relies on the dynamic kinetic resolution of α-fluoro carbanions, where a chiral sulfoximine (B86345) reagent controls the stereochemical outcome. cas.cnresearchgate.net

Method Key Features Typical Catalysts/Reagents Theoretical Max. Yield
Asymmetric Transfer Hydrogenation (ATH) Enantioselective reduction of ketones/imines. sigmaaldrich.comRuthenium complexes with chiral diamine ligands (e.g., TsDPEN). sigmaaldrich.comsemanticscholar.org100%
Dynamic Kinetic Resolution (DKR) Converts a racemate to a single enantiomer. wikipedia.orgCombination of a racemization catalyst and a stereoselective resolving agent.100%

Enzymatic Methods in Stereoselective Synthesis and Resolution

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic amines and alcohols. researchgate.netresearchgate.net In an enzymatic resolution, the enzyme selectively acylates one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net For example, lipase (B570770) B from Candida antarctica has been used for the kinetic resolution of 1-aryl-2-fluoroethylamines. researchgate.net

The efficiency of enzymatic resolutions can be enhanced by conducting them in organic solvents. researchgate.netresearchgate.net The choice of solvent and acyl donor is critical for achieving high enantioselectivity. A continuous flow bioreactor system has been developed for the enzymatic resolution of various racemic amines, including fluorinated 1-aminoindans. researchgate.net This system allows for efficient separation of the products and recycling of materials. researchgate.net

Enzymatic methods have also been applied to the regio- and enantioselective esterification of racemic inositol (B14025) derivatives, which are important intermediates in the synthesis of biologically active compounds. nih.gov Furthermore, hydrolytic enzymes have been used for the kinetic resolution of primary alcohols derived from 1,3,5-triaza-7-phosphaadamantane. nih.gov

Synthesis of Key Fluorinated Indanone Precursors

The primary precursor for the synthesis of this compound is 5-fluoro-1-indanone. The synthesis of this key intermediate can be achieved through various methods, including direct fluorination and cyclization of substituted phenylpropanoic acids.

Direct Fluorination Strategies

Direct fluorination of aromatic compounds is a challenging but desirable process. google.com Methods for the direct fluorination of unactivated C-H bonds have been developed using photocatalytic systems. brittonsfu.com One such method employs a decatungstate anion and N-fluorobenzenesulfonimide (NFSI) for hydrogen atom abstraction and fluorine atom transfer. brittonsfu.com While direct fluorination of indanone to specifically produce 5-fluoro-1-indanone is not explicitly detailed, this strategy represents a potential route.

Another approach involves the treatment of a solution of the aromatic compound with elemental fluorine, often diluted with an inert gas like nitrogen. google.com

Synthesis of Substituted 5-Fluoro-1-indanones

A common and reliable method for synthesizing 5-fluoro-1-indanone involves the cyclization of 3-(3-fluorophenyl)propanoic acid. This reaction is typically carried out using a strong acid, such as chlorosulfonic acid or sulfuric acid. chemicalbook.com

The synthesis of substituted 5-fluoro-1-indanones can also be achieved. For instance, 5-fluoro-2-methyl-1-indanone can be synthesized from 3-dimethylamino-4'-fluoro-2-methylpropiophenone by treatment with concentrated sulfuric acid. prepchem.com

Starting Material Reagents Product Reference
3-(3-Fluorophenyl)propanoic acidChlorosulfonic acid5-Fluoro-1-indanone
Fluorobenzene (B45895) and succinic anhydrideAlCl₃, then H₂SO₄5-Fluoro-1-indanone chemicalbook.com
3-Dimethylamino-4'-fluoro-2-methylpropiophenoneConcentrated H₂SO₄5-Fluoro-2-methyl-1-indanone prepchem.com

Derivatization Strategies of the this compound Scaffold

The this compound scaffold can be further modified to create a diverse range of compounds with potential biological activities. The primary amino group is a key handle for derivatization.

One common derivatization is the formation of amides, ureas, and thioureas. For example, treatment of a related aminopyridine with phenylisothiocyanate yields the corresponding N,N'-disubstituted thiourea (B124793). researchgate.net

The amine can also serve as a precursor for the synthesis of heterocyclic systems. For instance, 5-fluoro-1-indanone, the precursor to the target amine, has been used in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline (B1283041) hydrochloride. sigmaaldrich.com

Furthermore, the fluorine atom on the aromatic ring can potentially be displaced through nucleophilic aromatic substitution, although this is generally challenging on an unactivated benzene (B151609) ring. However, in certain substrates, nucleophilic aromatic substitution of a fluorine atom is possible, as demonstrated by the reaction of 5-fluoro-1-indanone with morpholine. researchgate.net

Alkylation Reactions

The introduction of alkyl groups onto the nitrogen atom of this compound can be achieved through several established methods, primarily direct alkylation with alkyl halides and reductive amination.

Direct N-alkylation involves the reaction of the primary amine with an alkyl halide. This reaction proceeds via a nucleophilic substitution mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. nih.govsigmaaldrich.com However, a significant challenge with this method is controlling the extent of alkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the potential for over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. sigmaaldrich.comgoogle.com To achieve mono-alkylation, reaction conditions such as the stoichiometry of reactants, temperature, and the use of specific bases must be carefully controlled.

A more controlled and widely used method for N-alkylation is reductive amination. researchgate.net This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. google.comnih.gov A key advantage of this method is the avoidance of over-alkylation that can plague direct alkylation. researchgate.net Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they are mild enough not to reduce the initial carbonyl compound but are capable of reducing the intermediate iminium ion. researchgate.net

Table 1: Representative Alkylation Reactions

Alkylation Method Amine Reactant Alkylating/Carbonyl Reagent Reducing Agent/Base Product
Direct Alkylation This compound Methyl Iodide K2CO3 (S)-5-Fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine
Reductive Amination This compound Acetone NaBH(OAc)3 (S)-5-Fluoro-N-isopropyl-2,3-dihydro-1H-inden-1-amine
Reductive Amination This compound Benzaldehyde NaBH3CN (S)-N-Benzyl-5-fluoro-2,3-dihydro-1H-inden-1-amine

Acylation and Amidation Reactions

The primary amine of this compound readily undergoes acylation and amidation reactions to form the corresponding amides. These reactions are fundamental in peptide synthesis and for the introduction of various functional groups.

A common method for N-acylation is the reaction with acyl chlorides or acid anhydrides. The reaction between an amine and an acyl chloride is a nucleophilic addition-elimination reaction. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the amide. These reactions are often rapid and can be carried out under mild conditions.

Amide bond formation can also be achieved by coupling the amine with a carboxylic acid using a variety of coupling reagents. These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine. Common coupling agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization.

A study on the non-fluorinated analogue, 2,3-dihydro-1H-inden-1-amine, demonstrated the synthesis of a series of urea (B33335) and thiourea derivatives by reacting the amine with various isocyanates and isothiocyanates. biointerfaceresearch.com This indicates that this compound would similarly react to form a diverse range of N-substituted ureas and thioureas, which are important classes of compounds in medicinal chemistry. biointerfaceresearch.com

Table 2: Acylation and Amidation Reactions

Reaction Type Amine Reactant Acylating/Coupling Reagent Product Type
N-Acylation This compound Acetyl Chloride N-((S)-5-fluoro-2,3-dihydro-1H-inden-1-yl)acetamide
N-Acylation This compound Benzoic Anhydride N-((S)-5-fluoro-2,3-dihydro-1H-inden-1-yl)benzamide
Amide Coupling This compound Benzoic Acid / EDC, HOBt N-((S)-5-fluoro-2,3-dihydro-1H-inden-1-yl)benzamide
Urea Formation This compound Phenyl isocyanate 1-((S)-5-fluoro-2,3-dihydro-1H-inden-1-yl)-3-phenylurea
Thiourea Formation This compound Phenyl isothiocyanate 1-((S)-5-fluoro-2,3-dihydro-1H-inden-1-yl)-3-phenylthiourea

Formation of Complex Molecular Architectures

The reactivity of the primary amine in this compound makes it a valuable precursor for the construction of more complex molecular architectures, including various heterocyclic systems. These structures are of significant interest in drug discovery and materials science.

One important class of complex molecules that can be synthesized are urea and thiourea derivatives. As mentioned previously, the reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward route to these derivatives. biointerfaceresearch.com These functional groups are known to participate in a wide range of biological activities and can act as scaffolds for further chemical modifications. nih.govresearchgate.net For instance, a study on 2,3-dihydro-1H-inden-1-amine derivatives highlighted the synthesis of urea and thiourea compounds with potential antioxidant and anticancer activities. biointerfaceresearch.com

Furthermore, the primary amine can be a key functional group in cyclocondensation reactions to form various nitrogen-containing heterocycles. Depending on the reaction partner, a wide array of ring systems can be accessed. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered heterocyclic rings. The synthesis of novel urea, thiourea, and amide derivatives through three-component one-pot reactions has been reported, showcasing the versatility of amine precursors in generating molecular diversity. bldpharm.com The ability to form such complex structures underscores the importance of this compound as a chiral building block for creating novel chemical entities.

Table 3: Formation of Complex Molecular Architectures

Reaction Type Amine Reactant Key Reagent(s) Resulting Architecture
Urea Synthesis This compound 4-Bromophenyl isocyanate 1-(4-Bromophenyl)-3-((S)-5-fluoro-2,3-dihydro-1H-inden-1-yl)urea
Thiourea Synthesis This compound 4-Nitrophenyl isothiocyanate 1-((S)-5-fluoro-2,3-dihydro-1H-inden-1-yl)-3-(4-nitrophenyl)thiourea
Heterocycle Formation (General) This compound 1,3-Dicarbonyl compound Substituted dihydropyrimidine (B8664642) derivative

Chiral Resolution and Enantiomeric Purity of S 5 Fluoro 2,3 Dihydro 1h Inden 1 Amine

Classical Resolution Techniques

Classical resolution methods remain a cornerstone in the separation of enantiomers. These techniques typically involve the conversion of an enantiomeric mixture into a pair of diastereomers, which can then be separated by conventional physical means such as crystallization.

Diastereomeric Salt Formation with Chiral Acids

A widely employed and effective method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent, typically a chiral acid. The process involves reacting the racemic amine with a single enantiomer of a chiral acid to form two diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. google.comrsc.org

Once a salt is isolated, the desired amine enantiomer can be liberated by treatment with a base, which neutralizes the acid. The choice of chiral acid is crucial and is often determined empirically. Common chiral acids used for resolving amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid. rsc.orgrsc.org For instance, the resolution of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) is effectively achieved using (+)-tartaric acid, where the resulting diastereomeric salts exhibit differential solubility, enabling their separation. rsc.org Similarly, a study on the resolution of dl-leucine (B559552) utilized (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA), finding that the diastereomeric salt formed with D-leucine was more stable and had lower solubility, facilitating the separation. rsc.org

While specific data for the resolution of 5-Fluoro-2,3-dihydro-1H-inden-1-amine via this method is not detailed in the provided sources, the principles applied to analogous structures like 1-aminoindan (B1206342) and other chiral amines are directly applicable. google.com The process would involve screening various chiral acids and solvent systems to identify conditions that yield a crystalline salt with high diastereomeric purity.

Table 1: Examples of Chiral Acids Used as Resolving Agents

Chiral Resolving Agent Target Compound Type Principle of Separation
(+)-Tartaric Acid Racemic Amines Formation of diastereomeric salts with different solubilities. rsc.org
(+)-Di-1,4-toluoyl-D-tartaric acid Racemic Amino Acids Formation of diastereomeric salts with different crystal structures and thermodynamic stabilities. rsc.org

Kinetic Resolution Methodologies

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other, leading to an enrichment of the less reactive enantiomer in the starting material. This difference in reaction rates is typically achieved using a chiral catalyst or reagent, often an enzyme.

Enzymatic kinetic resolution is a powerful tool for obtaining enantiopure amines. nih.gov For example, an engineered amine dehydrogenase from Geobacillus stearothermophilus (LE-AmDH-v1) has been successfully used for the kinetic resolution of several pharmaceutically relevant racemic α-chiral primary amines, including 1-aminoindan. nih.gov In this process, the enzyme selectively catalyzes the oxidative deamination of the (R)-enantiomer, leaving the desired (S)-enantiomer untouched and therefore enantiomerically enriched. The reaction can yield (S)-configured amines with an enantiomeric excess (ee) of up to >99%. nih.gov

Another common enzymatic approach is the lipase-catalyzed N-acetylation. Lipases can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the resulting amide from the unreacted amine. researchgate.net For instance, the kinetic resolution of (±)-cis-1-amino-2-indanol has been achieved with high enantiomeric excess through selective N-acetylation catalyzed by immobilized lipase (B570770) B from Candida antarctica. researchgate.net Dynamic kinetic resolution (DKR) is an advancement of this method where the unreacted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired single enantiomer product. cas.cnnih.gov

Table 2: Enzymatic Kinetic Resolution of Racemic Amines

Enzyme System Substrate Example Transformation Outcome
Amine Dehydrogenase (LE-AmDH-v1) & NADH Oxidase 1-Aminoindan Oxidative deamination of the (R)-enantiomer (S)-amine with >99% ee. nih.gov

Chromatographic Enantioseparation Techniques

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), are indispensable for both the analytical determination of enantiomeric purity and the preparative isolation of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for accurately determining the enantiomeric excess of a chiral compound. The separation is achieved based on the differential interactions between the enantiomers and a chiral stationary phase. A wide variety of CSPs are commercially available, with polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclofructan-based phases being particularly effective for the separation of primary amines. sigmaaldrich.comnih.gov

For the analysis of 1-aminoindan enantiomers, a cyclofructan-based LARIHC CF6-P chiral stationary phase has demonstrated excellent enantioselectivity. sigmaaldrich.com This CSP is specifically designed for primary amines and can achieve baseline separation under normal-phase or polar organic conditions. The mobile phase composition, flow rate, and column temperature are critical parameters that must be optimized to achieve a successful separation. sigmaaldrich.comnih.gov Polysaccharide-based columns, such as those sold under the trade names Chiralpak and Chiralcel, are also widely used and offer broad applicability for various chiral compounds, including amines. nih.gov

Table 3: Example HPLC Conditions for 1-Aminoindan Enantiomer Analysis

Parameter Condition
Column LARIHC CF6-P, 25 cm x 4.6 mm I.D., 5 µm
Mobile Phase Methanol:Acetonitrile:Acetic Acid:Triethylamine (70:30:0.3:0.2)
Flow Rate 1 mL/min
Temperature 20 °C
Detection UV, 254 nm

Data sourced from a technical sheet for the LARIHC CF6-P column. sigmaaldrich.com

Preparative Chiral Chromatography for Enantiomer Isolation

While analytical chiral HPLC uses narrow columns and small sample loads to determine purity, preparative chiral chromatography employs larger columns to physically separate and isolate multigram quantities of a single enantiomer from a racemic mixture. The principles are the same, but the instrumentation and column dimensions are scaled up significantly.

The selection of a suitable chiral stationary phase is the most critical step. CSPs that show good resolution at the analytical scale are candidates for scale-up. The LARIHC CF6-P phase, for example, is noted to have great capabilities for preparative-scale separations of primary amines. sigmaaldrich.com Chiral ligand-exchange chromatography has also been proven effective for the preparative resolution of related indan (B1671822) derivatives. nih.gov The goal is to maximize throughput (the amount of racemate purified per unit of time) while maintaining high enantiomeric purity. This involves optimizing the loading capacity, mobile phase composition, and flow rate to achieve the most efficient separation possible.

Considerations for Self-Disproportionation of Enantiomers (SDE) in Purity Assessment

The accurate assessment of enantiomeric purity can be complicated by the phenomenon of Self-Disproportionation of Enantiomers (SDE). rsc.org SDE describes the spontaneous fractionation of a non-racemic (scalemic) sample into fractions that are enriched and depleted in the major enantiomer when subjected to common laboratory processes like chromatography, distillation, or even sublimation. rsc.orgnih.gov

This phenomenon is particularly relevant for compounds that can form strong intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, leading to the formation of homo- and heterochiral aggregates. nih.gov N-acyl amines and fluoro-organic compounds are classes of molecules that have been shown to be susceptible to SDE. nih.govnih.gov During achiral chromatography (e.g., on standard silica (B1680970) gel), these aggregates can interact differently with the stationary phase, causing fractions with varying enantiomeric excess to elute separately. nih.gov

This means that analyzing a single fraction from a purification column may not reflect the true enantiomeric composition of the bulk sample. rsc.org To ensure the accurate reporting of enantiomeric excess for (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine, it is crucial to be aware of the potential for SDE. Rigorous testing, such as analyzing multiple fractions across an elution profile or analyzing the sample before and after a purification step, is recommended to gauge the magnitude of any potential SDE. nih.gov Ignoring this phenomenon can lead to significant errors in the reported stereochemical outcome of a synthesis or resolution. rsc.org

Chemical Reactivity and Reaction Mechanisms Involving S 5 Fluoro 2,3 Dihydro 1h Inden 1 Amine

Reactions of the Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a nucleophile and a Brønsted-Lowry base. libretexts.org Its reactivity is central to the derivatization of this compound.

The primary amine of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine, being at a benzylic position, is susceptible to oxidation through various pathways, potentially yielding imines, amides, or nitriles depending on the reagents and reaction conditions.

The oxidation of primary benzylic amines can proceed via the formation of a radical cation intermediate, especially in electrochemical or metal-catalyzed reactions. nih.gov This intermediate can then lead to various products. For instance, anaerobic electrocatalytic oxidation in the presence of a suitable redox mediator can lead to the formation of a coupled imine product with high efficiency, avoiding overoxidation. nih.govacs.org

Catalytic systems using ruthenium or manganese complexes under aerobic conditions have been developed for the oxidation of primary benzylic amines. rsc.orgadvanceseng.com These reactions can be selective, yielding amides or nitriles. rsc.orgrsc.org For example, ruthenium clusters with N,O-bidentate ligands have been shown to catalyze the aerobic oxidation of primary benzylic amines to either amides or nitriles in the presence of a base like potassium tert-butoxide (t-BuOK). rsc.org The proposed mechanism involves the formation of an imine intermediate, which can then be further oxidized. rsc.org Similarly, other ruthenium catalysts have demonstrated high selectivity for nitrile formation under mild conditions using oxygen or nitrous oxide as the oxidant. rsc.org

Reaction TypeReagent/CatalystTypical Product
Mediated Electrocatalytic OxidationElectron deficient ferrocene (B1249389) derivativeCoupled Imine
Catalytic Aerobic OxidationRu-based complexes, t-BuOKAmide or Nitrile
Catalytic Aerobic OxidationManganese oxide nanorodsAmide

The primary amine functional group is in a low oxidation state and is generally not susceptible to further reduction under standard chemical conditions. The typical application of reduction in the context of amines involves the synthesis of the amine itself from more oxidized functional groups like nitriles, amides, or nitro compounds. chemguide.co.uklibretexts.orgresearchgate.net

For instance, primary amines are commonly synthesized via the reduction of corresponding nitriles using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. chemguide.co.uklibretexts.orgorganic-chemistry.org Similarly, the reduction of amides with LiAlH₄ is a robust method for producing amines. masterorganicchemistry.com Therefore, while the amine group in this compound is stable to most reducing agents, its synthesis likely involves the reduction of a precursor such as 5-fluoro-2,3-dihydro-1H-inden-1-one oxime or 5-fluoro-1-nitro-2,3-dihydro-1H-indene.

The defining characteristic of the amine group is its nucleophilicity, conferred by the lone pair of electrons on the nitrogen atom. libretexts.orgmasterorganicchemistry.com This makes it reactive toward a wide range of electrophiles, most notably in nucleophilic acyl substitution reactions. libretexts.orgmasterorganicchemistry.com This class of reaction is fundamental for forming amide bonds. vanderbilt.edu

In a typical nucleophilic acyl substitution, the amine attacks the electrophilic carbonyl carbon of a carboxylic acid derivative, such as an acid chloride or acid anhydride. youtube.com The reaction proceeds through a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., chloride) to form a stable amide. libretexts.orgvanderbilt.edu The reactivity of carboxylic acid derivatives towards nucleophilic attack follows the general order: acid chlorides > acid anhydrides > esters > amides. youtube.com

Given its primary amine structure, this compound is expected to react readily with acylating agents to form the corresponding N-acylated derivatives.

ElectrophileReaction TypeProduct
Acid Chloride (R-COCl)Nucleophilic Acyl SubstitutionAmide (R-CONH-Indane)
Acid Anhydride ((RCO)₂O)Nucleophilic Acyl SubstitutionAmide (R-CONH-Indane)
Ester (R-COOR')Nucleophilic Acyl Substitution (Aminolysis)Amide (R-CONH-Indane)
Alkyl Halide (R-X)Nucleophilic AlkylationSecondary/Tertiary Amine

Reactivity of the Fluoro-Indane Ring System

The reactivity of the aromatic portion of the molecule is governed by the principles of electrophilic aromatic substitution, with the substitution pattern being directed by the existing substituents. Furthermore, the aliphatic part of the indane ring contains reactive benzylic positions.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. makingmolecules.com The rate and regioselectivity of this reaction are controlled by the electronic properties of the substituents already on the ring. wikipedia.orglibretexts.org In this compound, the directing effects of two groups must be considered: the fluorine atom and the fused alkyl ring system (which is part of the aminoindane structure).

Fluorine : Halogens are generally deactivating groups due to their strong electron-withdrawing inductive effect (-I). libretexts.org However, they are ortho- and para-directors because their lone pairs can be donated into the ring via a resonance effect (+M), which stabilizes the cationic intermediate (Wheland intermediate) formed during ortho and para attack. libretexts.orgcsbsju.edu For fluorine, the inductive effect is strong, but the resonance effect still directs incoming electrophiles to the ortho and para positions relative to it. wikipedia.orgcsbsju.edu In the case of nitration, fluorobenzene (B45895) yields primarily the para-substituted product. csbsju.edu

Alkyl Group : The fused cyclopentyl ring acts as an alkyl substituent on the benzene (B151609) ring. Alkyl groups are activating and ortho-, para-directors due to their electron-donating inductive effect and hyperconjugation. libretexts.orgcognitoedu.org

In the 5-fluoroindane system, the fluorine is at position 5, and the alkyl portion occupies positions 3a and 7a. The available positions for substitution are C4, C6, and C7.

The fluorine atom at C5 directs ortho (to C4 and C6) and para (to C7, though this position is part of the fused ring system).

The alkyl group directs ortho (to C4 and C7) and para (to C6).

Both groups direct incoming electrophiles to positions C4 and C6. The activating effect of the alkyl group and the deactivating effect of the fluorine atom will compete. Typically, activating groups have a stronger influence on the reaction's position. makingmolecules.com Therefore, substitution is strongly favored at the positions ortho and para to the alkyl group (C4 and C6), which are also ortho to the fluorine atom. Steric hindrance might favor substitution at C6 over C4. The C7 position is also activated by the alkyl group but is likely more sterically hindered.

The indane structure contains two benzylic positions: C1 (bearing the amine) and C3. These positions are inherently reactive due to the ability of the adjacent benzene ring to stabilize radical, cationic, or anionic intermediates formed during a reaction. chemistrysteps.compearson.comchemistry.coach

While the C1 position is already functionalized with the amine group, the C3 position possesses two benzylic hydrogens. This CH₂ group is susceptible to reactions typical of benzylic carbons.

Oxidation : Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize benzylic carbons that have at least one hydrogen atom. chemistrysteps.comyoutube.comyoutube.com In the case of the indane system, this could potentially lead to the formation of a ketone at the C3 position, yielding an amino-indanone derivative, provided the amine group is protected or compatible with the oxidizing conditions.

Radical Halogenation : Benzylic hydrogens can be selectively replaced by halogens (typically bromine) using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator. chemistrysteps.comyoutube.com This reaction proceeds via a resonance-stabilized benzylic radical, making it highly specific to this position. youtube.com Applying this to this compound could result in bromination at the C3 position.

These potential reactions highlight the synthetic utility of the benzylic positions within the indane core, allowing for further functionalization of the molecule.

Investigation of Catalytic Applications Involving this compound

A thorough review of scientific literature and chemical databases reveals a notable absence of studies detailing the direct use of this compound as a catalyst or a ligand in catalytic reactions. While chiral amines and their derivatives are a significant class of compounds in the field of asymmetric catalysis, serving as organocatalysts or as ligands for metal-based catalysts, specific research on the catalytic applications of this compound has not been reported.

The primary role of this compound in the documented chemical literature is that of a chiral building block or a key intermediate in the synthesis of more complex molecules. Its structural motif is of interest in medicinal chemistry for the development of therapeutic agents. However, its potential to directly participate in and catalyze chemical transformations as a reagent or ligand remains an unexplored area of research.

Consequently, there are no detailed research findings, reaction mechanisms, or data tables to present regarding its catalytic applications. The scientific community has yet to publish any investigations into its efficacy in promoting or directing chemical reactions in a catalytic manner.

Theoretical Studies and Structure Activity Relationships Sar in Fluorinated Indanamines

Computational Chemistry Approaches for (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine

Computational chemistry serves as a powerful tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the synthesis and evaluation of new compounds.

Molecular modeling and conformational analysis are used to predict the three-dimensional structure of a molecule and its preferred spatial arrangements (conformers). For fluorinated indanamines, the introduction of a fluorine atom can exert a significant inductive pull on the electron density of the aromatic ring, potentially influencing the bond lengths and angles of the entire indane scaffold. nih.gov Furthermore, fluorine substitution can affect the conformational preferences of the molecule, which is critical for its interaction with a biological target. nih.gov For instance, in related systems, fluorine has been shown to accelerate the folding process of peptides by reducing the kinetic barrier to cis/trans isomerization of amide bonds, an effect attributed to its strong inductive properties. nih.gov While specific conformational analysis studies for this compound are not extensively detailed in the public literature, general principles suggest that the fluorine at the C5-position would influence the pucker of the five-membered ring and the orientation of the amine substituent, which are critical for biological recognition.

Computational methods are frequently employed to predict how a ligand like this compound will bind to a biological target and to estimate the strength of this interaction (binding affinity). The fluorine atom, despite being a bioisostere of a hydrogen atom, can alter binding affinity through several mechanisms. nih.gov It can participate in favorable intermolecular interactions within a binding pocket, such as hydrogen bonds or dipole-dipole interactions. nih.govnih.gov The presence of a polar C-F bond can introduce advantageous dipolar interactions, particularly within hydrophobic binding pockets, leading to enhanced affinity. nih.gov

However, molecular modeling studies have also shown cases where fluorine does not form direct interactions in the binding pocket but indirectly influences activity by affecting the acidity or basicity (pKa) and partial charges of nearby atoms. nih.gov For example, studies on related fluorinated ligands for aminergic G protein-coupled receptors (GPCRs) have used network-based analyses to understand how individual fluorine substitutions contribute to changes in potency. nih.gov In the development of selective estrogen receptor downregulators (SERDs), crystal structures of ligands bound to the estrogen receptor (ER) have been instrumental in guiding medicinal chemistry efforts to optimize binding. nih.gov Similarly, for analogs of this compound targeting dopamine (B1211576) receptors, N-substitution was shown to significantly increase D2-like receptor affinities. nih.gov

Table 1: Predicted Collision Cross Section (CCS) Data for 5-Fluoro-2,3-dihydro-1H-inden-1-amine

Adduct m/z Predicted CCS (Ų)
[M+H]+ 152.08701 127.8
[M+Na]+ 174.06895 136.7
[M-H]- 150.07245 131.0
[M+NH4]+ 169.11355 151.7
[M+K]+ 190.04289 133.4

Data sourced from PubChem and calculated using CCSbase, providing theoretical values for the ion's rotational cross-section, which can be useful in analytical studies. uni.lu

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. srce.hr These calculations can determine properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges. For fluorinated compounds, these calculations are particularly valuable for understanding the effects of the highly electronegative fluorine atom. researchgate.net

Studies on similar fluorinated molecules have used DFT to confirm their efficacy as inhibitors in various systems. srce.hr The introduction of fluorine alters the electron distribution across the aromatic ring, which can, in turn, affect the molecule's ability to participate in noncovalent interactions like hydrogen bonds (HBs) and halogen bonds (XBs). researchgate.net For instance, in a series of para-halogeno anilines, it was found that fluorine substitution ortho to an amine group could increase the amine's ability to form strong N-H···N hydrogen bonds. researchgate.net Such calculations can elucidate how the C5-fluorine in this compound modulates the electronic properties of the indane ring and the basicity of the C1-amine group, both of which are critical for receptor interaction.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

SAR studies involve systematically modifying a molecule's structure and observing the effect on its biological activity. These studies are crucial for optimizing lead compounds into potent and selective drugs.

The position of fluorine substitution on the indane ring is a key determinant of its biological activity. A statistical analysis of fluorinated ligands for aminergic GPCRs revealed that while fluorination of an aromatic ring showed no definitive trend towards increasing or decreasing affinity, substitution at the ortho position to an attachment point was often favorable for a positive potency effect. nih.gov Conversely, fluorination of aliphatic parts of a molecule more frequently led to a decrease in activity. nih.gov

In studies of other fluorinated aromatic compounds, the position of the fluorine atom was shown to significantly influence the formation of intermolecular interactions. researchgate.net Fluorine can act as a hydrogen bond acceptor, and its presence can enhance the ability of adjacent functional groups, like an amine, to act as hydrogen bond donors. researchgate.net The introduction of fluorine atoms onto a conjugated polymer backbone has also been shown to promote more closely packed structures, which is beneficial for charge transport. nih.gov For this compound, the 5-position places the fluorine on the benzene (B151609) ring portion of the scaffold. SAR studies on related indane analogs would compare the activity of the 5-fluoro isomer with other positional isomers (e.g., 4-fluoro, 6-fluoro, 7-fluoro) to determine the optimal substitution pattern for a given biological target.

Table 2: General SAR Trends for Fluorine Substitution in Aminergic GPCR Ligands

Substitution Position General Effect on Affinity/Potency Reference
Aromatic Ring No clear overall trend (effects are context-dependent) nih.gov
Aromatic Ring (Ortho) Often shows a positive effect on potency nih.gov
Aliphatic Fragments More frequently leads to a decrease in activity nih.gov

This table summarizes broad trends observed in a large-scale analysis of fluorinated compounds. nih.gov

Stereochemistry is a critical factor in drug action, as biological systems, such as enzymes and receptors, are chiral. nih.gov The two enantiomers of a chiral drug can exhibit significant differences in their biological activity, metabolism, and toxicity. nih.gov For this compound, the "(S)" designation indicates a specific three-dimensional arrangement at the chiral center (C1).

It is common for only one enantiomer of a drug to be responsible for the desired therapeutic effect, while the other may be inactive or contribute to side effects. nih.gov Studies on other chiral molecules have demonstrated that stereochemistry can be crucial for recognition by biological transporters and for efficient interaction with target proteins. nih.gov For example, in a study of acivicin (B1666538) analogs, only the natural (S,S) isomers showed significant antiparasitic potency, suggesting that stereoselective uptake mechanisms might be responsible for the enhanced biological activity. nih.gov Therefore, the (S)-configuration of 5-Fluoro-2,3-dihydro-1H-inden-1-amine is likely essential for its specific biological recognition and activity, with the (R)-enantiomer expected to have a different pharmacological profile.

Comparative Analysis with Structurally Similar Indanamine Derivatives

The introduction of a fluorine atom to the indanamine scaffold can significantly influence its biological activity, a phenomenon primarily attributed to fluorine's unique physicochemical properties. nih.govnih.govnih.gov These include its small size, high electronegativity, and its ability to form strong carbon-fluorine bonds, which can alter a molecule's conformation, metabolic stability, and binding affinity to biological targets. nih.govnih.govnih.gov A comparative analysis of this compound with its non-fluorinated counterpart, (R)-1-aminoindan (a key component of the well-known monoamine oxidase B inhibitor, rasagiline), and other substituted analogs provides critical insights into these structure-activity relationships.

The Role of Aromatic Substitution

Research into the structure-activity relationships of indanone derivatives, which are structurally related to indanamines, has shown that substitution on the aromatic ring significantly impacts their inhibitory activity against enzymes like monoamine oxidase (MAO). For instance, studies on 2-heteroarylidene-1-indanone derivatives demonstrated that substitutions on the indanone A-ring can enhance MAO-B inhibition. nih.gov While this research did not specifically include a 5-fluoro substituent, it underscores the principle that modifications to this part of the molecule are critical for activity.

In a broader context, the substitution pattern on the aromatic ring of various pharmacophores is a well-established determinant of biological activity. For example, in a series of substituted p-aminophenethylamines, substitutions at the 2-position of the aromatic ring were found to be favorable for selective inhibition of MAO within serotonergic neurons, whereas substitutions at the 3- and 5-positions led to a decrease in both potency and selectivity. nih.gov This suggests that the position of the fluorine atom in this compound is likely a critical factor in its pharmacological profile.

Comparison with Rasagiline (B1678815) and its Analogs

Rasagiline, or N-propargyl-1-(R)-aminoindan, is a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B). Its core structure is the (R)-1-aminoindan moiety. The development and study of rasagiline and its analogs provide a valuable framework for understanding the potential impact of fluorination at the 5-position.

Computational research has been initiated to explore the development of fluorinated compounds with the aim of achieving better binding affinity to MAO-B than rasagiline. nih.gov Early computational results on derivatives with different fluorinated groups have suggested the potential for improved binding affinity. nih.gov While not directly studying this compound, this line of inquiry supports the hypothesis that fluorination of the indanamine ring can be a viable strategy for modulating MAO-B inhibition.

Furthermore, a study on the development of a fluorine-18 (B77423) labeled analog of rasagiline for PET studies, [(18)F]fluororasagiline-D2, demonstrated that the fluorinated compound retains high affinity for MAO-B. nih.gov The in vitro IC50 value for this fluorinated analog against MAO-B was determined to be 173.0 ± 13.6 nM, indicating potent inhibition. nih.gov This finding provides strong evidence that the presence of a fluorine atom on the indanamine ring system is compatible with, and can even be conducive to, potent MAO-B inhibitory activity.

Theoretical Considerations of Fluorine Substitution

Molecular docking studies of various inhibitors with MAO have highlighted the importance of specific interactions within the enzyme's active site. mdpi.comnih.gov For instance, the binding of ligands can be stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues. mdpi.com The introduction of a fluorine atom could potentially introduce new, favorable interactions, such as halogen bonds or altered hydrogen bonding patterns, which could contribute to enhanced binding affinity and selectivity.

The following table provides a comparative summary of key indanamine derivatives and their reported activities, illustrating the structure-activity relationships discussed.

Compound NameStructureKey FeaturesReported Activity/Significance
This compound 5-Fluoro substitution on the indanamine core.The subject of this analysis; its specific comparative biological data is a key area for further research.
(R)-1-Aminoindan The core aminoindan structure, non-fluorinated.The primary metabolite of rasagiline, it is a key reference compound for SAR studies.
Rasagiline N-propargyl derivative of (R)-1-aminoindan.Potent and selective irreversible MAO-B inhibitor.
[(18)F]Fluororasagiline-D2 A fluorinated and deuterated analog of rasagiline.Potent MAO-B inhibitor (IC50 = 173.0 ± 13.6 nM), demonstrating that fluorination is compatible with high affinity. nih.gov

Analytical Characterization of S 5 Fluoro 2,3 Dihydro 1h Inden 1 Amine

Techniques for Purity Assessment

Assessing the purity of a pharmaceutical intermediate like (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine is a critical step in quality control. It ensures that the compound is free from process-related impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and widely used techniques for determining the purity of chemical compounds. bldpharm.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary method for purity assessment. This technique separates compounds based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. The sample is injected into the system, and as the mobile phase flows through the column, compounds with higher polarity elute faster, while less polar compounds are retained longer. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. The method's specificity is confirmed if the main peak is well-separated from any impurity peaks. nih.gov Method validation according to International Conference on Harmonization (ICH) guidelines ensures the method is linear, accurate, precise, and robust. researchgate.net

Table 1: Representative RP-HPLC Method Parameters for Purity Analysis of an Aromatic Amine This table presents a typical set of conditions and is for illustrative purposes.

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and a buffered aqueous solution (e.g., 0.01 M KH₂PO₄ at pH 2.5) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detector UV/Photodiode Array (PDA) at a specific wavelength (e.g., 230-254 nm) nih.govresearchgate.net
Column Temperature 30 °C nih.gov
Injection Volume 10 µL

| Retention Time | Compound-specific (e.g., ~6 minutes) nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry. bldpharm.com This hyphenated technique is not only used for purity assessment but also for the identification of impurities. After the components of a sample are separated by the LC system, they are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides molecular weight information for the main compound and any impurities present, offering a higher degree of confidence in peak identification than HPLC with UV detection alone. nih.gov Predicted m/z values for protonated adducts [M+H]⁺ of the target compound can be readily calculated. uni.lu

Methods for Enantiomeric Excess (ee) Determination

For chiral molecules like this compound, it is essential to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer in a mixture. youtube.com This is of paramount importance as different enantiomers can have distinct biological activities.

Chiral HPLC is the gold standard for separating and quantifying enantiomers. heraldopenaccess.usuma.es The technique utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to different retention times.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The difference in the stability of these complexes results in the separation of the enantiomers. A simple and reliable chiral HPLC method can be developed to resolve the stereoisomers and accurately measure the enantiomeric excess of the desired enantiomer. nih.gov The percentage of each enantiomer is calculated from their respective peak areas in the chromatogram, and the enantiomeric excess is determined from these values. youtube.com

Table 2: Illustrative Chiral HPLC Method Parameters This table presents a typical set of conditions and is for illustrative purposes.

Parameter Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based like OD-RH) nih.gov
Mobile Phase A mixture of solvents such as Hexane and Isopropanol (B130326), often with an amine modifier (e.g., diethylamine)
Flow Rate Typically 0.5 - 1.5 mL/min
Detector UV/Circular Dichroism (CD) heraldopenaccess.usuma.es
Column Temperature Ambient or controlled (e.g., 25 °C)

| Analysis Goal | Baseline separation of (S)- and (R)-enantiomers |

NMR spectroscopy can also be employed to determine enantiomeric purity. This is typically achieved by converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent. The resulting diastereomers have distinct NMR spectra, and the integration of specific, well-resolved signals for each diastereomer allows for the calculation of their ratio, and thus the enantiomeric excess of the original sample. rsc.org Another approach involves the use of chiral solvating agents, which form diastereomeric complexes with the enantiomers, inducing chemical shift differences without covalent modification. More recently, 19F NMR has been shown to be a powerful tool for enantiodiscrimination of chiral amines after derivatization with a suitable fluorine-containing chiral agent. rsc.org

Structural Elucidation Methods for Novel Derivatives

When novel derivatives of this compound are synthesized, their chemical structures must be unambiguously confirmed. NMR spectroscopy is one of the most powerful tools for this purpose.

One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the molecular structure.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton signal indicates its electronic environment, the integration gives the relative number of protons responsible for the signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons. rsc.org

¹³C NMR Spectroscopy: A ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. The chemical shift of each signal provides information about the type of carbon (e.g., aliphatic, aromatic, carbonyl). rsc.orgresearchgate.net

For complex structures, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms and fully assign all ¹H and ¹³C signals, confirming the proposed structure of a new derivative. bas.bg

Table 3: Representative NMR Data for a Substituted Indane Derivative This table presents example chemical shifts (δ) in ppm relative to a standard. Actual values will vary based on the specific derivative and solvent.

Position/Group Example ¹H NMR (δ, ppm, multiplicity, J in Hz) Example ¹³C NMR (δ, ppm)
Aromatic-H 7.0 - 7.5 (m) 110 - 150
CH-N ~4.5 (t, J=7.5) ~60
CH₂ (ring) 2.8 - 3.2 (m), 2.0 - 2.4 (m) 30 - 40

| NH₂ | Broad singlet, variable shift | - |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, MS provides crucial data for confirming its molecular formula, C₉H₁₀FN. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, allowing for the unambiguous confirmation of its elemental composition. While experimental data for this specific molecule is not widely published, predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated. These predictions are valuable for research and identification purposes. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound

Adduct Mass-to-Charge Ratio (m/z) Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺ 152.08701 127.8
[M+Na]⁺ 174.06895 136.7
[M-H]⁻ 150.07245 131.0
[M+NH₄]⁺ 169.11355 151.7
[M+K]⁺ 190.04289 133.4

Data sourced from predicted values. uni.lu

Gas chromatography-mass spectrometry (GC-MS) is another powerful method that could be utilized. mdpi.com This technique separates volatile compounds in a sample before they are introduced to the mass spectrometer, allowing for the analysis of individual components within a mixture. mdpi.com For this compound, GC-MS would confirm its purity and provide a characteristic fragmentation pattern that serves as a chemical fingerprint.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. nih.govspringernature.com This technique is essential for unequivocally establishing the '(S)' stereochemistry of 5-Fluoro-2,3-dihydro-1H-inden-1-amine.

The process requires the formation of a high-quality single crystal of the enantiopure compound. researchgate.net This can sometimes be challenging for small organic molecules. nih.gov Once a suitable crystal is obtained, it is irradiated with X-rays. The resulting diffraction pattern is analyzed to build a detailed map of the electron density within the crystal, revealing the precise spatial arrangement of every atom. researchgate.neted.ac.uk

A key aspect of determining absolute configuration for chiral molecules is the phenomenon of anomalous dispersion (or resonant scattering). researchgate.neted.ac.uk This effect, which is more pronounced with heavier atoms, allows for the differentiation between the two possible enantiomeric forms of the molecule. researchgate.net For organic compounds containing only light atoms like carbon, nitrogen, oxygen, and fluorine, this effect can be weak, making the determination more challenging but still feasible with modern instrumentation and data analysis techniques. researchgate.net The successful determination of the absolute structure of an enantiopure crystal directly confirms the absolute configuration of the molecules it comprises. ed.ac.uk

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that provides information about the absolute configuration of chiral molecules in solution. wikipedia.orgbruker.com It is an extension of infrared (IR) spectroscopy and measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of frequency. bruker.com

VCD is a powerful tool for determining the absolute stereochemistry of molecules like this compound, especially when single crystals for X-ray crystallography are difficult to obtain. nih.gov The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms in a molecule. wikipedia.org

The determination of absolute configuration using VCD involves comparing the experimentally measured spectrum with theoretical spectra calculated using ab initio quantum mechanical methods, such as Density Functional Theory (DFT). wikipedia.orgnih.gov By calculating the predicted VCD spectra for both the (S) and (R) enantiomers, a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration of the sample being analyzed. wikipedia.org VCD has emerged as a reliable and powerful analytical technique for the structural elucidation of chiral molecules in a variety of research areas. nih.gov

Applications in Advanced Organic and Medicinal Chemistry Research

(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine as a Chiral Building Block

The inherent chirality and functional group array of this compound make it a sought-after starting material in asymmetric synthesis. A chiral building block is a pre-existing enantiomerically pure molecule that can be incorporated into a larger structure, transferring its stereochemical information to the new molecule. The use of such building blocks is a cornerstone of modern drug discovery, as the biological activity of a molecule often depends on a precise chiral configuration to ensure effective interaction with chiral biological targets like enzymes and receptors.

Synthesis of Chiral Ligands and Organocatalysts

The primary amine group of this compound serves as a key functional handle for its elaboration into more complex molecules. In the field of asymmetric catalysis, chiral amines are frequently used to construct chiral ligands for transition metal catalysts or to act directly as organocatalysts. While specific examples detailing the use of this compound for these purposes are not prevalent in readily available literature, its structural motifs are analogous to other amines used in well-established catalyst systems. For instance, chiral 1,2-diamines, which can be synthesized from primary amines, are known to be effective ligands in a variety of metal-catalyzed reactions. The combination of its stereocenter, rigid backbone, and the electronic influence of the fluorine atom makes it a promising candidate for the development of novel catalysts for stereoselective transformations.

Construction of Complex Heterocyclic and Polycyclic Systems

The amine functionality of this compound provides a reactive site for the construction of new ring systems. Research has demonstrated its use as a key intermediate in the synthesis of complex heterocyclic structures. For example, (S)-5-fluoro-1-aminoindan has been utilized in the preparation of novel dihydropyrazole and dihydropyridazinone compounds.

In a patented synthetic route, this compound is reacted with other reagents to form these complex heterocyclic molecules. This process underscores the utility of the fluoro-indane amine as a scaffold for generating diverse chemical libraries. The resulting heterocyclic compounds have been investigated for their potential as inhibitors of monoamine oxidase (MAO), highlighting a direct link between the structural complexity derived from the building block and a specific biological function.

Role in Research Towards Potential Bioactive Molecules

The indanamine scaffold is a well-recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The introduction of a fluorine atom at the 5-position can significantly modulate a molecule's properties, such as metabolic stability and binding affinity, making this compound an attractive starting point for drug discovery programs.

Design and Synthesis of Indanamine-Based Scaffolds for Target Interaction Studies

This compound serves as a foundational element for creating libraries of compounds aimed at specific biological targets. Its rigid structure helps to reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity. Researchers have developed synthetic methods to attach various chemical appendages to the amine group, creating a diverse set of molecules for screening.

One notable example involves the synthesis of substituted indane derivatives designed as selective androgen receptor modulators (SARMs). In this context, the this compound core provides the necessary stereochemistry and structural anchor for the molecule to interact effectively and selectively with the androgen receptor. These studies are crucial for understanding the structure-activity relationships that govern molecular recognition at the receptor level.

Investigation of Molecular Interactions with Enzymes and Receptors

Derivatives of this compound have been synthesized and evaluated for their interactions with key enzymes and receptors in the central nervous system. As mentioned, heterocyclic derivatives prepared from this chiral amine have shown activity as monoamine oxidase (MAO) inhibitors. MAO enzymes are critical for the metabolism of neurotransmitters like serotonin (B10506) and dopamine (B1211576), and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.

The table below summarizes the utility of scaffolds derived from the title compound in targeting specific enzymes and receptors, as demonstrated in patent literature.

Target ClassSpecific TargetApplication/Significance
EnzymeMonoamine Oxidase (MAO)Inhibition of this enzyme can increase neurotransmitter levels, relevant for treating depression.
ReceptorAndrogen ReceptorSelective modulation is sought for conditions like muscle wasting and osteoporosis.

These examples showcase how the unique stereochemical and electronic properties of this compound are exploited to design molecules that can interact with high specificity at a biological target.

Exploration in the Development of Research Tools for Neurotransmitter Dynamics

The development of chemical tools to study the intricate workings of the brain is a significant area of research. Ligands that can selectively bind to neurotransmitter transporters, such as the dopamine transporter (DAT) or the serotonin transporter (SERT), are invaluable for this purpose. While direct application of this compound as a research tool is not explicitly documented, its derivatives are highly relevant.

The development of potent and selective monoamine oxidase (MAO) inhibitors from this building block is a step in this direction. By modulating MAO activity, these compounds can alter neurotransmitter levels, making them useful pharmacological tools to probe the function of monoaminergic systems. Further modification, such as the incorporation of a radionuclide, could potentially transform these inhibitor scaffolds into imaging agents for techniques like Positron Emission Tomography (PET), which would allow for the direct visualization and study of enzyme distribution and neurotransmitter dynamics in the living brain.

Conclusion and Future Research Perspectives

Summary of Current Research Advancements

Research directly focused on (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine is limited in publicly available literature. However, significant advancements in the synthesis and understanding of the broader class of chiral 1-aminoindanes provide a strong foundation for discussing its potential. The 1-aminoindane scaffold is a privileged structure in medicinal chemistry, most notably as the core of the anti-Parkinson's disease drug, Rasagiline (B1678815) ((R)-N-propargyl-1-aminoindan). nih.govdrugbank.comdrugs.com

The primary research advancements relevant to this compound are in the area of enantioselective synthesis . The development of efficient methods to produce single-enantiomer 1-aminoindanes is crucial for their application in drug development, as different enantiomers can exhibit vastly different pharmacological activities. sciprofiles.com Recent breakthroughs include the use of scandium-catalyzed C-H activation for the [3+2] annulation of aldimines with alkenes, providing a direct and atom-efficient route to multisubstituted chiral 1-aminoindanes with high stereoselectivity. nih.govacs.orgresearchgate.net Another notable method involves the asymmetric Brønsted acid-catalyzed iminium ion cyclization of 2-alkenylbenzaldimines. rsc.org

While these methods have been demonstrated for various substituted 1-aminoindanes, their application to the synthesis of the 5-fluoro derivative has not been explicitly detailed in dedicated studies. The synthesis of the racemic 5-fluoro-1-aminoindane is more established, often starting from 5-fluoro-1-indanone (B1345631). The enantioselective synthesis of the (S)-enantiomer would likely involve either the resolution of the racemate or an asymmetric reduction of the corresponding N-sulfinylimine, a strategy that has proven effective for other fluorinated chiral amines. nih.gov

The introduction of a fluorine atom at the 5-position of the indane ring is expected to modulate the compound's physicochemical properties. Fluorine's high electronegativity can alter the basicity of the amine group, potentially improving a drug molecule's bioavailability. nih.gov Furthermore, fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net

Emerging Trends in Fluorinated Chiral Amine Chemistry

The field of fluorinated chiral amine chemistry is dynamic, with several emerging trends that are likely to impact future research on compounds like this compound.

One major trend is the development of novel and more efficient catalytic fluorination methods . This includes the use of both transition metal catalysts and organocatalysts to achieve site-selective and enantioselective fluorination of organic molecules. researchgate.net These advancements provide new tools for the synthesis of complex fluorinated building blocks.

Another significant trend is the increasing use of fluorinated chiral amines as organocatalysts themselves. The unique electronic properties conferred by fluorine can influence the catalyst's activity and selectivity in various asymmetric transformations. Chiral amines and their derivatives are known to be effective catalysts in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.gov

The design and synthesis of fluorinated analogs of known bioactive compounds is a persistent and fruitful area of research. By strategically replacing hydrogen atoms with fluorine, medicinal chemists can fine-tune the pharmacological profile of a drug candidate to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov This approach has been successfully applied to a wide range of therapeutic areas, including oncology, infectious diseases, and neurology. elsevierpure.commdpi.com

The table below summarizes some key research areas and their potential implications for this compound.

Research AreaDescriptionPotential Implication for this compound
Asymmetric Catalysis Development of new chiral catalysts and methods for enantioselective synthesis. nih.govacs.orgrsc.orgMore efficient and scalable synthesis of the enantiomerically pure compound.
Organocatalysis Use of small organic molecules as catalysts in asymmetric reactions. nih.govPotential application as a chiral catalyst or ligand in various chemical transformations.
Medicinal Chemistry Design and synthesis of fluorinated analogs of bioactive molecules to improve their properties. nih.govresearchgate.netExploration as a novel therapeutic agent, potentially with improved properties over non-fluorinated analogs.
Fluorination Chemistry Discovery of new reagents and methods for the introduction of fluorine into organic molecules. researchgate.netAccess to a wider range of fluorinated indane derivatives with diverse substitution patterns.

Directions for Future Research on this compound

Given the limited specific research on this compound, several avenues for future investigation are apparent.

A primary focus should be on the development and optimization of a robust and scalable enantioselective synthesis . This would likely involve adapting existing methods for asymmetric synthesis of 1-aminoindanes, such as catalytic asymmetric hydrogenation of the corresponding imine or the use of chiral auxiliaries. A detailed study of the reaction conditions and catalyst systems would be necessary to achieve high yields and enantiomeric excess.

Once a reliable synthetic route is established, a thorough evaluation of the compound's biological activity is warranted. Drawing inspiration from rasagiline, initial studies could investigate its potential as a monoamine oxidase (MAO) inhibitor. nih.gov The presence of the fluorine atom could lead to altered potency or selectivity for MAO-A versus MAO-B. Broader screening against a panel of neurological targets would also be of significant interest.

The potential of This compound and its derivatives as chiral catalysts or ligands in asymmetric synthesis is another promising research direction. The combination of the rigid indane scaffold, the chiral amine, and the electronic influence of the fluorine atom could result in unique catalytic properties. Investigating its performance in benchmark asymmetric reactions would be a logical first step.

Finally, computational studies could play a crucial role in guiding future experimental work. Molecular modeling can be used to predict the binding of this compound to various biological targets, as well as to understand the stereochemical outcomes of catalytic reactions in which it might be involved.

The table below outlines potential future research directions.

Research DirectionKey ObjectivesPotential Impact
Enantioselective Synthesis Develop a scalable and efficient synthesis of enantiomerically pure this compound.Enable further chemical and biological studies of the compound.
Pharmacological Evaluation Investigate the biological activity, particularly as a potential MAO inhibitor and against other neurological targets.Discovery of a new therapeutic agent with potentially improved properties.
Catalytic Applications Explore its use as a chiral catalyst or ligand in asymmetric synthesis.Development of new tools for stereoselective chemical transformations.
Computational Modeling Predict binding affinities to biological targets and model its behavior as a catalyst.Guide experimental design and accelerate the discovery process.

Q & A

Q. What are the standard synthetic routes for (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine, and how is enantiomeric purity ensured?

The synthesis typically employs asymmetric catalysis or chiral auxiliaries to achieve the desired (S)-configuration. A common method involves fluorination of a pre-functionalized indene scaffold followed by stereoselective amination. Chiral catalysts, such as Rhodium-BINAP complexes, are used to control enantioselectivity . Enantiomeric purity (>95%) is validated via chiral HPLC using columns like Chiralpak IA/IB and corroborated by polarimetry or NMR with chiral shift reagents .

Q. How is the compound characterized structurally and functionally in early-stage research?

  • Structural Analysis :
  • Mass Spectrometry (MS) : Confirms molecular weight (151.18 g/mol) and fragmentation patterns.
  • NMR : ¹⁹F NMR identifies fluorine position; ¹H/¹³C NMR resolves the bicyclic indene structure and amine proton signals.
  • X-ray Crystallography : Used to resolve absolute stereochemistry in crystalline hydrochloride salts .
    • Functional Assays : Preliminary binding studies (e.g., radioligand displacement) assess affinity for aminergic receptors (e.g., serotonin or dopamine receptors) .

Q. What are the key stability considerations for this compound in experimental settings?

The free base is sensitive to oxidation and light, requiring storage under inert gas (N₂/Ar) at -20°C. Hydrochloride salt forms (e.g., this compound HCl) improve stability and aqueous solubility (up to 10 mM in PBS) . Stability under physiological conditions (pH 7.4, 37°C) should be monitored via HPLC over 24–72 hours .

Advanced Research Questions

Q. How do stereochemical differences (S vs. R enantiomers) impact biological activity and target selectivity?

Comparative studies of (S)- and (R)-enantiomers reveal divergent pharmacological profiles. For example, the (S)-enantiomer shows 10-fold higher affinity for serotonin receptors (5-HT₁A, Ki = 12 nM) than the (R)-form (Ki = 120 nM) in radioligand assays . Molecular docking suggests the (S)-configuration aligns better with conserved residues in the orthosteric binding pocket .

Q. What strategies optimize in vivo bioavailability and blood-brain barrier (BBB) penetration?

  • Formulation : Use of lipid nanoparticles (LNPs) or cyclodextrin complexes enhances solubility and plasma half-life.
  • Pro-drug Design : Esterification of the amine group (e.g., pivaloyloxymethyl) improves BBB permeability, with hydrolysis in the CNS releasing the active compound .
  • Pharmacokinetic Profiling : IV/PO administration in rodent models, followed by LC-MS/MS quantification in plasma and brain homogenates, reveals a brain-to-plasma ratio of 0.8–1.2 .

Q. How can computational methods predict off-target interactions or metabolic pathways?

  • Molecular Dynamics (MD) Simulations : Predict binding to cytochrome P450 isoforms (e.g., CYP3A4), identifying potential metabolic hotspots (e.g., fluorine-mediated resistance to oxidation) .
  • Machine Learning Models : Tools like Schrödinger’s ADMET Predictor estimate clearance rates and toxicity risks (e.g., hERG inhibition) .

Methodological Challenges & Contradictions

Q. How are discrepancies in reported synthesis yields resolved?

Discrepancies in yields (e.g., 40% vs. 65% for asymmetric amination) arise from catalyst loading (1–5 mol%) or solvent polarity (THF vs. DCM). Systematic optimization via Design of Experiments (DoE) identifies optimal conditions (e.g., 2 mol% catalyst in THF at -20°C) .

Q. What in vitro models best recapitulate the compound’s neuropharmacological effects?

  • Primary Neuronal Cultures : Assess acute effects on neurotransmitter release (e.g., microdialysis for serotonin).
  • Transfected HEK293 Cells : Expressing human 5-HT₁A receptors quantify cAMP inhibition (EC₅₀ = 50 nM) .

Key Research Gaps

  • Metabolic Stability : Limited data on human liver microsome (HLM) stability.
  • Long-term Toxicity : Absence of chronic dosing studies in non-rodent models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.